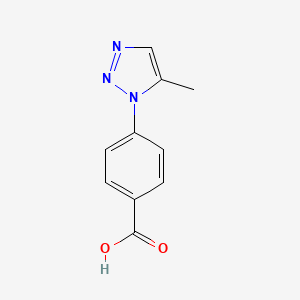

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(5-methyltriazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-11-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRPKHXNQIVMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click reaction.” This method is highly efficient and widely used for the preparation of 1,2,3-triazole derivatives. The general synthetic route involves the following steps:

Preparation of the Azide Precursor: The azide precursor can be synthesized by reacting an appropriate halogenated benzoic acid derivative with sodium azide.

Click Reaction: The azide precursor is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. Additionally, the benzoic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Key Characteristics :

- Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 82% purity (recrystallized from ethanol) .

- Physical Properties : White solid (CAS 1368819-46-8, 97% purity) .

- Applications : Serves as a precursor for oxadiazole derivatives (e.g., 1,2,4-oxadiazoles via reactions with N′-hydroxybenzimidamides) .

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Triazole-Substituted Benzoic Acid Derivatives

Key Observations :

- Substituent Impact : The 5-methyl group on the triazole ring enhances stability and influences reactivity. Bulkier substituents (e.g., imidazole-thio-methyl in 4k) increase molecular weight and alter biological targets .

- Triazole Isomerism : 1,2,3-triazole derivatives (target compound) exhibit distinct electronic properties compared to 1,2,4-triazole analogs (e.g., 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzoic acid), affecting binding interactions in receptor antagonists .

Key Observations :

- Efficiency : The target compound’s yield (82%) is comparable to 4k (86%) but higher than urea-triazole hybrids (78%) .

- Reaction Conditions : Claisen-Schmidt condensations (e.g., sulfonamide derivatives) require milder conditions than CuAAC .

Key Observations :

- Diverse Targets : While the target compound is primarily a synthetic intermediate, derivatives like 4k and 13 exhibit specific receptor-binding or enzyme-inhibitory activities.

- Therapeutic Potential: Trifluoromethylphenyl substituents (e.g., 13) enhance receptor affinity, whereas coumarin-triazole hybrids () show broader kinase inhibition .

Physical and Spectral Properties

Biological Activity

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid is a compound of significant interest due to its biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid belongs to the class of triazole derivatives, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 203.20 g/mol. The compound is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for creating triazole derivatives.

Target Cells : The primary targets of this compound are cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Mode of Action : The compound exhibits its anticancer effects by inhibiting cell proliferation and inducing apoptosis. This is achieved through the modulation of various biochemical pathways related to cell survival and death .

Biochemical Pathways : Research indicates that 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid may influence key signaling pathways involved in apoptosis, leading to the activation of caspases and subsequent cellular death.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |

|---|---|---|---|

| MCF-7 | 15.6 - 23.9 | Doxorubicin | 19.7 |

| HCT-116 | 15.6 - 23.9 | Doxorubicin | 22.6 |

These studies demonstrate that certain derivatives exhibit potent inhibitory activity against these cancer cells while showing lower toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid has been investigated for its antimicrobial potential. Triazole derivatives are known for their broad-spectrum activity against various pathogens:

- Mechanism : The antimicrobial action is proposed to involve interference with essential microbial processes.

- Efficacy : Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with specific attention to compounds that demonstrate high binding affinities in molecular docking studies .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A notable study found that compounds derived from triazole benzoic acids showed significant activity against MCF-7 cells, with some demonstrating improved IC50 values compared to standard chemotherapy agents like doxorubicin .

- Antioxidant Properties : Another investigation into related triazole compounds revealed antioxidant activities comparable to established standards, suggesting potential for therapeutic use in oxidative stress-related conditions .

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis for developing more complex molecules with targeted biological activities.

Q & A

Basic: What are the standard synthetic routes for 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid?

Methodological Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A common route involves reacting 4-azidobenzoic acid derivatives with propargyl alcohol or substituted propargyl esters under mild conditions (room temperature to 60°C) in a mixture of water and tert-butanol. Post-reaction, purification is achieved using flash column chromatography (e.g., DCM:MeOH gradients) to isolate the triazole product . Modifications to the triazole ring (e.g., sulfomethylation) can be introduced via mesylation or alkylation steps, as demonstrated in the synthesis of analogous triazolyl benzoic acid derivatives .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

-

Spectroscopy:

1H/13C NMR is used to confirm regioselectivity of the triazole ring (1,4- vs. 1,5-substitution) and assess electronic environments. For example, the methyl group at the triazole’s 5-position appears as a singlet near δ 2.5 ppm in 1H NMR .

IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .

Mass spectrometry (ESI-MS) verifies molecular weight, with observed [M+H]+ peaks matching calculated values (e.g., m/z 204.19) . -

Crystallography:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters (bond lengths, angles). Programs like ORTEP-3 generate thermal ellipsoid models to visualize steric effects and hydrogen-bonding networks .

Advanced: How can the triazole ring substitution pattern influence the compound’s electronic properties and reactivity?

Methodological Answer:

The triazole’s substituents modulate electron density and steric effects:

- Electron-withdrawing groups (e.g., sulfonamide) increase the carboxylic acid’s acidity, enhancing metal-coordination capacity .

- Methyl groups at the triazole’s 5-position (as in the target compound) introduce steric hindrance, reducing aggregation in solution and favoring planar conformations for π-π stacking .

Experimental validation involves cyclic voltammetry to assess redox behavior and DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals .

Advanced: What computational strategies are used to predict the biological activity of triazolyl benzoic acid derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina): Predicts binding affinities to target proteins (e.g., RNase A or P2Y14 receptor) by simulating interactions between the triazole-carboxylic acid scaffold and active-site residues. Docking scores correlate with experimental IC50 values .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD fluctuations and hydrogen-bond persistence .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

- NMR discrepancies: Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw). Anomalies may indicate impurities or tautomerism; verify via 2D NMR (COSY, HSQC) .

- Crystallographic ambiguities: Re-refine data with SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate using R-factor convergence (<5% Δ between R1 and wR2) .

- Mass spectral mismatches: Re-examine ionization conditions (e.g., ESI vs. MALDI) or consider adduct formation (e.g., Na+ or K+ complexes) .

Advanced: How to optimize reaction conditions for higher yields in triazole-functionalized benzoic acid synthesis?

Methodological Answer:

- Catalyst screening: Replace CuSO4/NaAsc with CuI or Ru-based catalysts to enhance regioselectivity and reduce byproducts .

- Solvent optimization: Use DMF or DMSO for polar intermediates, or switch to microwave-assisted synthesis (120°C, 20 min) to accelerate kinetics .

- Workup modifications: Acidify the reaction mixture (pH 2–3) to precipitate the benzoic acid derivative, minimizing losses during extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.